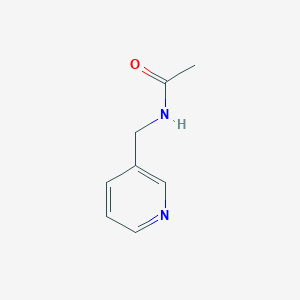

3-(Acetamidomethyl)pyridine

Description

Historical Context of Pyridine (B92270) Chemistry in Research

The journey of pyridine chemistry began in the 19th century with its isolation from coal tar by Scottish chemist Thomas Anderson in 1849. numberanalytics.com Initially named "pyridine" from the Greek words "pyr" (fire) and "idine" (aromatic bases), its structure was not fully elucidated until the work of Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org They proposed that pyridine's structure is analogous to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org

The first synthesis of a heteroaromatic compound, pyridine itself, was reported in 1876 by Ramsay, who combined acetylene (B1199291) and hydrogen cyanide under red-hot conditions. nih.gov A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881. wikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), laid the groundwork for accessing a wide array of substituted pyridines. wikipedia.org Another classical method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org These foundational synthetic methodologies have been refined over the years and remain relevant in contemporary organic synthesis. numberanalytics.com

Contemporary Research Landscape of Pyridine-Containing Compounds

In modern chemical research, pyridine and its derivatives are ubiquitous and indispensable. numberanalytics.com The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, basicity, and the ability to participate in a wide range of chemical reactions, making pyridine a versatile building block. numberanalytics.com The global pyridine market was valued at over USD 1.1 billion in 2021 and is projected to exceed USD 2.4 billion by 2028, reflecting its widespread industrial and academic importance. jchemrev.com

The applications of pyridine-containing compounds are vast and varied, spanning pharmaceuticals, agrochemicals, and materials science. ignited.in In medicinal chemistry, the pyridine scaffold is a "privileged" structure, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties, such as solubility and metabolic stability. jchemrev.comresearchgate.net An analysis of the US FDA database reveals that pyridine is the second most utilized nitrogen heterocycle in approved pharmaceuticals. nih.gov Pyridine derivatives have been successfully developed as treatments for a wide range of conditions, including tuberculosis, cancer, HIV/AIDS, and inflammation. researchgate.nettandfonline.com

The research landscape continues to evolve, with a focus on developing novel synthetic methods that are more efficient and sustainable. numberanalytics.com Furthermore, there is a significant and ongoing effort to explore new pyridine derivatives for their potential as enzyme inhibitors, antimicrobial agents, and antiviral compounds, driven by the need to address challenges like antibiotic resistance. researchgate.netnih.gov

Rationale for In-depth Academic Investigation of 3-(Acetamidomethyl)pyridine

The specific compound this compound, while not as widely known as some other pyridine derivatives, serves as a valuable subject for academic investigation for several key reasons. As a substituted pyridine, it possesses the fundamental chemical characteristics of the parent heterocycle, but the acetamidomethyl group at the 3-position introduces specific functionalities that warrant detailed study.

The acetamidomethyl group can act as a protecting group in more complex syntheses and can be a precursor to other functional groups. For instance, the acetamide (B32628) can be hydrolyzed to a primary amine, providing a reactive site for further chemical modification. Research has demonstrated the synthesis of this compound as an intermediate in the creation of more complex molecules, such as 4-(N-Acetamidomethyl)-2-pyridine aldehyde, highlighting its utility as a building block in organic synthesis. rasayanjournal.co.inresearchgate.net

Furthermore, the structural motif of an acetamido group attached to a pyridine ring is found in molecules with interesting biological activities. For example, derivatives of imidazo[1,2-a]pyridine (B132010) containing an acetamido methyl group have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. ijpsr.cominnovareacademics.in Specifically, compounds bearing a (2-(...)-acetamido)methyl moiety have shown notable activity. ijpsr.com The study of this compound and its analogs can, therefore, provide valuable structure-activity relationship (SAR) data for the design of new therapeutic agents. For instance, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which include an acetamidomethyl group, has shown promising antibacterial activity. nih.gov The in-depth academic investigation of this compound is thus justified by its potential as a versatile synthetic intermediate and as a scaffold for the development of biologically active compounds. Its study contributes to the broader understanding of how substituents on the pyridine ring influence chemical reactivity and biological function.

Interactive Data Table: Properties of Pyridine

| Property | Value |

| Chemical Formula | C5H5N |

| Molar Mass | 79.102 g·mol−1 |

| Appearance | Colorless liquid |

| Odor | Nauseating, fish-like |

| Density | 0.9819 g/mL (20 °C) |

| Melting Point | −41.63 °C |

| Boiling Point | 115.2 °C |

| Solubility in Water | Miscible |

| Acidity (pKa of pyridinium) | 5.23 |

Data sourced from Wikipedia wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZCRXVJXGYIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370625 | |

| Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22977-34-0 | |

| Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Acetamidomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetamidomethyl Pyridine and Its Precursors

Established Synthetic Pathways to the Pyridine (B92270) Core with Functionalization

Traditional synthetic routes to 3-(Acetamidomethyl)pyridine and its precursors rely on well-documented and robust chemical transformations. These methods primarily involve the direct functionalization of pyridine building blocks or the formation of the amide bond as a key final step.

The most direct and common method for the synthesis of this compound is the N-acylation of its precursor, 3-(aminomethyl)pyridine (B1677787). researchgate.net This reaction involves the formation of an amide bond between the primary amine of 3-(aminomethyl)pyridine and an acetylating agent.

A frequently employed procedure involves reacting 3-(aminomethyl)pyridine with acetic anhydride (B1165640). rsc.org In a typical modification of a reported procedure for the 4-substituted isomer, acetic anhydride is added slowly to 4-(aminomethyl)pyridine (B121137) with continuous stirring, and the solution is refluxed for one hour. rsc.org Excess acetic anhydride and the acetic acid byproduct are then removed by evaporation to yield the acetamide (B32628) product. rsc.org Another approach involves dissolving 3-aminopyridine (B143674) in a mixture of pyridine and acetic anhydride and maintaining the solution at room temperature. rsc.org

General acylation can also be performed in a flask with a suitable solvent like dichloromethane. For instance, an acid can be activated, and then 3-(aminomethyl)pyridine is added to the mixture, which is stirred at a controlled temperature for an extended period to ensure the reaction goes to completion. guidechem.com The final product is then isolated through filtration and a series of washes with acidic and basic aqueous solutions. guidechem.com

| Starting Material | Acylating Agent | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 4-(aminomethyl)pyridine | Acetic Anhydride | Neat, reflux for 1 hour | Direct and efficient method, product obtained after evaporation of excess reagents. | rsc.org |

| 3-(aminomethyl)pyridine | Benzyl acid (activated) | Dichloromethane, 40 °C, 48 hours | Demonstrates a general procedure for acylating the aminomethyl group on the pyridine ring. | guidechem.com |

| 3-Aminopyridine | Acetic Anhydride | Pyridine, room temperature, 24 hours | A mild condition for acylating the amino group directly attached to the pyridine ring. | rsc.org |

The synthesis of functionalized pyridines often begins with simple, commercially available pyridine derivatives that are subsequently modified. Pyridines are a crucial class of heterocycles in the pharmaceutical and agrochemical industries, leading to extensive development of synthetic methods to access functionalized versions. nih.govcore.ac.uk

One common strategy involves the reduction of a cyano group. For example, 3-cyanopyridine (B1664610) can be catalytically hydrogenated to produce 3-(aminomethyl)pyridine, the direct precursor for the target compound. rasayanjournal.co.in This reduction is often carried out using catalysts like palladium on charcoal (Pd/C) under hydrogen pressure. rasayanjournal.co.innih.gov The resulting primary amine is then available for acylation. rasayanjournal.co.in

Another advanced strategy for modifying the pyridine core is the Minisci reaction, which allows for the direct C-H functionalization of the electron-deficient pyridine ring with alkyl radicals. nih.gov A significant challenge in this area has been controlling the regioselectivity, particularly for C-4 alkylation. nih.govacs.org Recent studies have introduced a removable blocking group derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.govacs.org This allows for the installation of various functional groups on the basic pyridine skeleton before proceeding with other transformations.

Furthermore, the lithiation of N-protected 3-(aminomethyl)pyridine derivatives offers a route to further functionalization. Depending on the lithium reagent and reaction conditions, lithiation can occur regioselectively at the 4-position of the pyridine ring or on the side-chain, allowing for the introduction of various electrophiles. researchgate.net For example, using t-butyllithium tends to result in dilithiation on the amide nitrogen and the C-4 position of the ring. researchgate.net

Advanced Synthetic Approaches to this compound and its Derivatives

To improve reaction times, yields, and environmental profiles, modern synthetic chemistry has explored advanced techniques such as microwave assistance and mechanochemistry.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, known for accelerating reaction rates and often improving yields compared to conventional heating methods. oatext.com This technique has been applied to the synthesis of various pyridine derivatives. rsc.orgijpsr.com The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, from hours to minutes. researchgate.net

For example, the synthesis of various acetamides, including N-(pyridin-3-yl)acetamide derivatives, has been successfully achieved using microwave irradiation. mdpi.com In a general procedure, a substituted aminopyridine is reacted with chloroacetyl chloride under microwave irradiation to form an intermediate, which can then be further modified. mdpi.com The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which starts from 2-aminopyridine, has been shown to complete in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. researchgate.net These examples highlight the potential for applying microwave-assisted protocols to the acylation of 3-(aminomethyl)pyridine to rapidly produce this compound.

| Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Thermal Heating | Not specified, typically hours | Often lower than MW | Standard laboratory setup | researchgate.net |

| Microwave Irradiation | 60 seconds | Up to 99% | Drastically reduced reaction time, high yields | researchgate.net |

Mechanochemistry, or synthesis via mechanical force (e.g., ball-milling), offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. mdpi.com Comparative studies have demonstrated its efficiency against conventional thermal methods.

In the synthesis of phenacyl bromides, key precursors for imidazo[1,2-a]pyridines, mechanosynthesis was compared with microwave irradiation and thermal treatment. researchgate.net For the synthesis of 4'-methoxy-2-bromoacetophenone, mechanosynthesis provided an excellent yield of 98% in 15 minutes. In comparison, microwave irradiation gave a 78% yield in the same amount of time, while conventional thermal heating resulted in an 80% yield over a longer period. researchgate.net However, for other substrates, such as those with double substitutions on the aromatic ring, microwave irradiation proved superior, delivering a 99% yield compared to 65% for mechanosynthesis. researchgate.net This indicates that the optimal method can be substrate-dependent, but mechanosynthesis is a highly effective and environmentally friendly strategy. researchgate.netmdpi.com

| Method | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Microwave Irradiation | 15 | 78 | researchgate.net |

| Mechanosynthesis | 15 | 98 | researchgate.net |

| Thermal Treatment | 40 | 80 | researchgate.net |

The use of catalysts is central to modern organic synthesis for creating efficient, selective, and high-yielding reactions. researchgate.net Numerous catalytic systems have been developed for the synthesis of pyridine derivatives.

One approach involves multicomponent reactions catalyzed by heteropolyacids. For instance, a Wells-Dawson acid can catalyze the Hantzsch-like condensation of an aldehyde, a β-ketoester, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce highly functionalized pyridines with yields ranging from 60-99%. conicet.gov.ar Another strategy employs isothiourea catalysts in a one-pot synthesis to produce 2,4,6-substituted pyridines from (phenylthio)acetic acid and α,β-unsaturated ketimines. nih.govcore.ac.uk

For the selective oxidation of pyridine precursors, Cu-based zeolite catalysts have been shown to be effective. The selective oxidation of 3-methyl-pyridine to produce nicotinic acid (niacin) can be achieved using a Cu/13X zeolite catalyst with hydrogen peroxide as the oxidant under mild conditions. oaepublish.com This highlights the potential for catalytic oxidation of the methyl group in a related precursor, followed by amidation, as an alternative route.

Furthermore, nano-magnetic catalysts have been developed for the synthesis of complex pyridine systems. A novel Fe3O4-based nano-magnetic metal-organic framework has been used to catalyze the condensation reaction of aldehydes, a pyrazol-3-ylamine, and 3-(cyanoacetyl)indole to afford pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions. nih.gov

| Catalyst | Reaction Type | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Wells-Dawson Acid (HPA) | Hantzsch-like condensation | Aldehyde, β-ketoester, Ammonium acetate | Solvent-free, 80 °C | 60-99% | conicet.gov.ar |

| Isothiourea (DHPB) | Michael addition/Lactamization | (Phenylthio)acetic acid, α,β-unsaturated ketimine | CH2Cl2, 0 °C | Moderate to good | nih.govcore.ac.uk |

| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation | Aldehydes, Pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Solvent-free, 100 °C | High | nih.gov |

| Cu/13X Zeolite | Selective Oxidation | 3-Methyl-pyridine, H2O2 | Acetonitrile (B52724), 70 °C | High activity and selectivity | oaepublish.com |

Synthesis of Key Intermediates for Derivatization

The synthesis of intermediates is a pivotal stage that dictates the feasibility and efficiency of creating a diverse range of this compound derivatives. The primary intermediate of interest is 3-(aminomethyl)pyridine and its structural analogues, which are typically prepared and then acylated to form the final acetamide compound.

Preparation of Aminomethylpyridine Analogues

The synthesis of aminomethylpyridine analogues is crucial for creating varied derivatives of this compound. These analogues, which include isomers and substituted versions of aminomethylpyridine, serve as foundational scaffolds. A common precursor to this compound is 3-(aminomethyl)pyridine, which is itself synthesized through various methods.

One innovative approach provides a rapid, one-pot synthesis of 3-(aminomethyl)pyridine from 1-amidopyridin-1-ium salt. rsc.orgchemicalbook.comchemicalbook.com This method involves a reaction with an aminal, followed by the reductive cleavage of the N–N bond. rsc.org The process is characterized as a C3-selective formal C–H activation of pyridine, featuring a traceless umpolung of the 1-amidopyridin-1-ium salt. rsc.orgchemicalbook.comchemicalbook.com

More broadly, the synthesis of various aminomethylpyridine analogues often involves the reduction of a cyano-pyridine precursor. For instance, a general and reliable method for producing 3-aminomethyl-pyridines involves the catalytic hydrogenation of the corresponding 3-cyano-pyridine. nih.gov This transformation is a critical step in multi-step synthetic pathways. nih.gov A typical sequence for creating substituted aminomethyl-pyridines starts with a pyridine carboxylic acid, which is converted to its amide, and then the cyano group is reduced. nih.gov

For example, the synthesis of 5-aminomethyl-pyridines has been achieved through two primary pathways starting from 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids. nih.gov

Pathway A : Involves hydrogenation of the cyano-pyridine carboxylic acid using a palladium on charcoal catalyst to yield the aminomethyl-pyridine carboxylic acid. This intermediate is then protected (e.g., with a Boc group), coupled with an amine using a reagent like PyBOP, and finally deprotected with trifluoroacetic acid (TFA) to give the target aminomethyl-pyridine derivative. nih.gov

Pathway B : The initial cyano-pyridine carboxylic acid is first amidated. The resulting cyano-amide is then reduced, often using Raney Nickel as a catalyst, to furnish the final aminomethyl-pyridine product. nih.gov

Similarly, the preparation of 2-aminomethylpyridine derivatives can be accomplished by reacting a 2-substituted pyridine with a nitroalkane (like nitromethane) in the presence of a base. The resulting 2-nitromethylpyridine intermediate is then hydrogenated in the presence of a catalyst and an acid to yield the desired 2-aminomethylpyridine derivative. google.com

The following table summarizes various synthetic approaches to aminomethylpyridine analogues.

| Target Compound Class | Starting Material | Key Reagents & Steps | Reference |

| 3-(Aminomethyl)pyridine | 1-Amidopyridin-1-ium salt | 1. Aminal addition2. Reductive N-N bond cleavage | rsc.org |

| 5-Aminomethyl-pyridines | 5-Cyano-pyridine-2-carboxylic acid | 1. Hydrogenation (Pd/C)2. Boc protection3. Amidation (PyBOP)4. Deprotection (TFA) | nih.gov |

| 3-Aminomethyl-isonicotinamides | 3-Cyano-isonicotinic acid | 1. Amidation2. Hydrogenation | nih.gov |

| 2-Aminomethylpyridine derivatives | 2-Substituted pyridine | 1. Reaction with nitroalkane2. Catalytic hydrogenation | google.com |

| 4-(Methylamino)-2-picoline | 4-Cyano-2-picoline | Catalytic hydrogenation (Pd/C) | rasayanjournal.co.in |

These methodologies highlight the centrality of reducing nitrogen-containing functional groups, such as nitriles and nitro groups, to generate the essential aminomethyl functionality on the pyridine ring.

Stereoselective Synthesis of Chiral Derivatives

The incorporation of chirality into aminomethylpyridine derivatives is of significant interest for various applications. The stereoselective synthesis of these molecules presents a considerable challenge, often requiring carefully designed synthetic routes to control the three-dimensional arrangement of atoms. nih.gov General strategies often focus on the stereoselective creation of one or more chiral centers on the pyridine ring or its substituents.

Approaches to the stereoselective synthesis of related chiral aminopiperidines, the saturated analogues of aminopyridines, can provide insight into potential strategies. These methods include cyclizations, ring expansions, rearrangements, and the stereoselective hydrogenation of aminopyridine precursors. nih.gov However, controlling the stereochemistry during the hydrogenation of a substituted pyridine ring can be difficult. nih.gov

More direct strategies applicable to chiral aminomethylpyridine derivatives often rely on the use of chiral catalysts or auxiliaries derived from natural products or synthetic sources. mdpi.commdpi.com A general approach involves the stereoselective reduction of a prochiral ketone or the diastereoselective functionalization of a chiral substrate.

Several stereoselective methods reported in the synthesis of other chiral amino alcohols and polyfunctional molecules can be conceptually applied to the synthesis of chiral aminomethylpyridine derivatives. mdpi.comresearchgate.net

| Stereoselective Strategy | Conceptual Application | Key Features | Potential Precursors | Reference |

| Catalytic Asymmetric Reduction | Reduction of a prochiral ketone adjacent to the pyridine ring. | Use of a chiral catalyst (e.g., those based on Ru, Rh, or Ir with chiral ligands) to selectively produce one enantiomer of the resulting alcohol. | Acyl-pyridine derivatives | nih.gov |

| Diastereoselective Reduction | Reduction of a ketone on a molecule that already contains a chiral auxiliary. | The existing chiral center directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. | Pyridine derivatives with a chiral group attached. | researchgate.net |

| Stereoselective Mannich Reaction | Condensation of a pyridine-containing ketone, an aldehyde, and an amine. | Use of a chiral amine or catalyst to induce stereoselectivity in the formation of the β-amino ketone product. | Pyridyl ketones, formaldehyde, secondary amines | researchgate.net |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | The inherent chirality of the starting material is carried through the synthetic sequence to the final product. | Chiral natural products that can be modified to include a pyridine ring. | mdpi.commdpi.com |

| Stereoselective Epoxidation and Ring-Opening | Epoxidation of an alkenyl-pyridine followed by nucleophilic ring-opening with an amine. | The stereochemistry of the epoxidation and the regioselectivity and stereospecificity (usually anti-addition) of the amine attack determine the final stereochemistry. | Alkenyl-pyridine derivatives | mdpi.com |

For example, a potential route to a chiral aminomethylpyridine derivative could involve the stereoselective reduction of a pyridyl ketone to a chiral alcohol. This alcohol could then be converted into an amine with retention or inversion of configuration, depending on the chosen method (e.g., via Mitsunobu reaction or conversion to a sulfonate followed by substitution with an azide (B81097) and subsequent reduction). Alternatively, the stereoselective addition of a nucleophile to a pyridyl imine bearing a chiral auxiliary could establish the desired stereocenter. These strategies underscore the importance of controlled transformations in accessing enantiomerically pure or enriched chiral derivatives.

Chemical Reactivity and Derivatization Studies of 3 Acetamidomethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-(Acetamidomethyl)pyridine towards substitution reactions is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This property significantly deactivates the ring towards electrophilic attack compared to benzene.

Electrophilic Aromatic Substitution: Due to the decreased electron density of the aromatic system, electrophilic substitution reactions on the pyridine ring are generally suppressed. wikipedia.org When these reactions do occur, they proceed under vigorous conditions and are highly regioselective. The nitrogen atom, by withdrawing electron density primarily from the C2 (ortho) and C4 (para) positions, renders the C3 (meta) position the most electron-rich and thus the most favorable site for electrophilic attack. uoanbar.edu.iqquora.com Consequently, reactions such as nitration or halogenation on this compound would be expected to yield the corresponding 3-substituted-5-electrophile pyridine derivative, although the reaction conditions would need to be harsh. Friedel-Crafts alkylation and acylation are typically unsuccessful with pyridine as they lead to N-alkylation or N-acylation at the basic nitrogen atom. wikipedia.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge. wikipedia.orguoanbar.edu.iq This reactivity is analogous to that of nitrobenzene. wikipedia.org Therefore, this compound can potentially undergo nucleophilic substitution reactions, such as amination (Chichibabin reaction) or displacement of a leaving group, preferentially at the C2 or C6 positions, provided a suitable leaving group is present or under forcing conditions with strong nucleophiles like organometallic reagents. uoanbar.edu.iqquora.com

| Reaction Type | Reactivity Compared to Benzene | Favored Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Deactivated | C3 (and C5) | Nitrogen atom withdraws electron density from C2, C4, and C6, making C3/C5 the most electron-rich positions. quora.com |

| Nucleophilic Substitution | Activated | C2 and C4 (and C6) | Nitrogen atom creates electron deficiency at the ortho and para positions, making them susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq |

Functional Group Transformations of the Acetamidomethyl Moiety

The acetamidomethyl group, -CH₂NHC(O)CH₃, provides a versatile handle for further molecular modification. The amide bond within this moiety can undergo hydrolysis or reduction, leading to valuable synthetic intermediates.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond in this compound cleaves the acetyl group to yield 3-(aminomethyl)pyridine (B1677787). This primary amine is a crucial building block for a wide array of subsequent reactions, including the formation of imines, further amidation, or its use in the construction of larger heterocyclic frameworks.

Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-3-(aminomethyl)pyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide group into a more flexible secondary amine, altering the molecule's steric and electronic properties.

The acetamidomethyl (Acm) group is also widely recognized in peptide chemistry as a stable protecting group for the thiol side chain of cysteine. Its stability under both acidic and basic conditions is a key feature. peptide.com The removal of the Acm group in that context is typically achieved using reagents like mercury(II) acetate (B1210297), iodine, or palladium(II) complexes, which cleave the S-CH₂ bond. peptide.comresearchgate.net While the substrate is different, the chemistry developed for Acm deprotection highlights the range of conditions under which the N-CH₂ bond in the acetamidomethyl moiety can be labilized and cleaved, suggesting possibilities for more complex transformations beyond simple hydrolysis or reduction.

Formation of Condensed Heterocyclic Systems Incorporating the Pyridine Core

The structure of this compound serves as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. Through derivatization of the side chain and subsequent intramolecular cyclization reactions, bicyclic and polycyclic structures with potential applications in medicinal chemistry can be accessed.

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, classically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or equivalent reagents. scirp.org While this compound is not a direct precursor for this annulation, its derivatives can be incorporated into this heterocyclic system.

| Reactant 1 | Reactant 2 | Key Features | Reference |

|---|---|---|---|

| 2-Aminopyridine | α-Haloketone | Classical Tschitschibabin synthesis. | scirp.org |

| 2-Aminopyridine | Acetophenone | Copper-catalyzed aerobic oxidative coupling. | organic-chemistry.org |

| 2-Aminopyridine | Ketone and Iodine/TBHP | Metal-free, ultrasound-assisted C-H functionalization. | organic-chemistry.org |

| 2-Chloropyridine | 2H-Azirine | Activation/cyclization sequence. | organic-chemistry.org |

The synthesis of other fused systems, such as the pyrrolo[3,4-c]pyridine-1,3-dione (also known as 5-azaphthalimide) core, can be envisioned starting from this compound. researchgate.net These syntheses typically rely on the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa. researchgate.netnih.gov A plausible route would involve the oxidation of the side chain of this compound or its hydrolyzed derivative, 3-(aminomethyl)pyridine, to form pyridine-3,4-dicarboxylic acid derivatives, which are known precursors to the pyrrolo[3,4-c]pyridine system.

Furthermore, classic named reactions for the synthesis of isoquinoline-type structures can be adapted. The Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.org To utilize this compound in these reactions, the side chain would first need to be elaborated into a β-(pyridin-3-yl)ethylamine structure. This two-carbon extension would position the amine nucleophile correctly for intramolecular electrophilic attack onto the C4 position of the pyridine ring, leading to the formation of a fused six-membered ring.

Transition Metal-Catalyzed Reactions Involving this compound Analogues

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve selective C-H bond functionalization, providing a powerful tool for the derivatization of heterocyclic compounds like pyridine. rsc.orgmdpi.com

The direct functionalization of C-H bonds in pyridine is challenging due to the ring's electronic properties but can be achieved with high regioselectivity using transition metal catalysts. rsc.orgbeilstein-journals.org These reactions often employ a directing group (DG) that coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

For a substrate like this compound, the amide nitrogen of the side chain could potentially serve as a monodentate directing group. nih.gov In palladium-catalyzed reactions, such directing groups typically favor the functionalization of the less sterically hindered ortho C-H bond. In this case, that would correspond to the C2 position of the pyridine ring. Catalytic systems based on ruthenium, rhodium, and other metals have also been extensively developed for the C-H arylation, alkenylation, and alkylation of pyridines. beilstein-journals.orgacs.orgmdpi.com For example, ruthenium catalysts have been shown to mediate the C-H functionalization of pyridine with terminal alkynes to form 2-substituted styrylpyridines. nih.gov The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for targeted modification at the C2, C3, or C4 positions. nih.gov

| Metal Catalyst | Reaction Type | Typical Position of Functionalization | Key Aspect |

|---|---|---|---|

| Palladium(II) | Arylation, Alkenylation | C2 or C3/C4 | Regioselectivity often controlled by directing groups or electronic bias of the ring. nih.gov |

| Ruthenium(II) | Alkenylation, Annulation | C2 | Can proceed via formation of metallacycle intermediates. mdpi.com |

| Rhodium(III) | Heteroarylation | C3 | Enables cross-dehydrogenative coupling. beilstein-journals.org |

| Yttrium(III) | Aminoalkylation | C2 | Utilizes rare-earth metal complexes for insertion into ortho-C-H bond. beilstein-journals.org |

Cross-Coupling Reactions

This compound and its derivatives are valuable building blocks in organic synthesis, amenable to various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.

One notable example is the Buchwald-Hartwig amination, a powerful method for constructing aryl C-N bonds. In a patented synthetic route, a derivative of this compound, specifically a chloropyridine, was coupled with an amine in the presence of a palladium catalyst. The reaction, carried out in toluene at 90°C with cesium carbonate as the base, utilized a palladium(II) acetate catalyst and the bidentate phosphine ligand (±)-BINAP. This transformation yielded the desired aminated product, demonstrating the utility of the Buchwald-Hartwig reaction in modifying the pyridine core of such compounds.

Another significant cross-coupling reaction is the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide. Research has demonstrated the successful application of this reaction to a structurally similar compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide. This bromo-pyridine derivative was coupled with various arylboronic acids in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and a base, potassium phosphate. The reactions were conducted in a mixture of 1,4-dioxane and water at temperatures ranging from 85 to 95°C, affording the corresponding biaryl products in moderate to good yields. This example highlights the potential for functionalizing the pyridine ring of acetamidomethylpyridine derivatives through Suzuki-Miyaura coupling.

The following interactive data table summarizes the conditions for these cross-coupling reactions.

| Reaction Type | Reactants | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Buchwald-Hartwig Amination | Chloropyridine derivative, Amine | Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 90°C | 37% |

| Suzuki-Miyaura Coupling | N-[5-bromo-2-methylpyridin-3-yl]acetamide, Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95°C | Moderate to Good |

Supramolecular Assembly and Hydrogen Bonding Interactions

The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen), predisposes it to participate in a variety of supramolecular assemblies governed by hydrogen bonding interactions. While a specific crystal structure for this compound is not publicly available, the well-understood principles of hydrogen bonding in related structures, such as acetamide (B32628) and other pyridine derivatives, allow for a detailed theoretical exploration of its potential supramolecular motifs.

The amide functional group is a cornerstone of hydrogen-bond-directed self-assembly. In the solid state, primary amides like acetamide typically form centrosymmetric dimers through strong N-H···O=C hydrogen bonds. This robust and highly directional interaction is a primary driver in the crystal packing of many amide-containing molecules. It is therefore highly probable that this compound would also exhibit this dimeric motif, with two molecules associating through a pair of N-H···O hydrogen bonds to form a stable eight-membered ring.

Beyond the amide-amide interactions, the pyridine nitrogen atom introduces an additional and crucial hydrogen bond acceptor site. This allows for the formation of more extended and complex hydrogen-bonded networks. The pyridine nitrogen can accept a hydrogen bond from the amide N-H of a neighboring molecule, leading to the formation of one-dimensional chains or tapes. In such an arrangement, the molecules would be linked head-to-tail, with the amide N-H of one molecule donating a hydrogen bond to the pyridine nitrogen of the next.

The interplay between the amide-amide and amide-pyridine hydrogen bonding can give rise to more intricate three-dimensional networks. For instance, the amide dimers could be further interconnected through hydrogen bonds involving the pyridine nitrogen, creating layers or more complex topologies. The specific arrangement will be dictated by the steric and electronic properties of the molecule, as well as the crystallization conditions. The presence of the flexible methylene linker between the pyridine ring and the acetamido group allows for conformational adjustments that can accommodate different hydrogen bonding patterns.

Spectroscopic and Advanced Characterization Techniques in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 3-(Acetamidomethyl)pyridine exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The C-H stretching vibrations of the pyridine (B92270) ring are typically observed in the 3000–3100 cm⁻¹ region. nih.gov For the amide group, the N-H stretching vibration is a prominent feature. In acetamide (B32628), strong asymmetric and symmetric doublet bands appear at 3364 and 3193 cm⁻¹, respectively. researchgate.net The C=O stretching vibration of the amide group is also a strong and characteristic absorption, typically appearing around 1659 cm⁻¹. researchgate.net

The pyridine ring itself has a set of characteristic vibrational modes. nih.gov For instance, in-plane deformation modes of pyridine are observed in the IR spectrum at approximately 742, 633, 608, and 568 cm⁻¹. asianpubs.org The C-N stretching vibrations within the pyridine ring can also be identified. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the fundamental vibrational modes and aid in the assignment of the experimental IR spectrum. irdg.org

Table 1: Selected FTIR Vibrational Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretching | 3000-3100 |

| Amide | N-H Stretching | 3100-3500 |

| Amide | C=O Stretching | 1630-1680 |

| Pyridine Ring | In-plane Ring Bending | ~600-1600 |

| Methylene | C-H Stretching | 2850-2960 |

| Methyl | C-H Stretching | 2870-2980 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. surfacesciencewestern.com

In the FT-Raman spectrum of a pyridine-containing compound, the C-H stretching vibrations of the aromatic ring can also be observed, typically around 3069 and 3025 cm⁻¹. nih.gov The in-plane deformation modes of the pyridine ring are also Raman active and can be seen at wavenumbers such as 742, 630, 607, and 571 cm⁻¹. asianpubs.org Raman spectroscopy is a valuable tool for providing a more complete vibrational analysis of this compound when used in conjunction with FTIR. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the local electronic environment of individual atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. The chemical shifts of the protons in this compound are influenced by the electron-withdrawing nature of the pyridine ring and the amide group.

The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. For a related compound, 3-(aminomethyl)pyridine (B1677787), the pyridine protons are observed at chemical shifts of approximately 8.52, 7.66, and 7.26 ppm. chemicalbook.com The protons of the methylene group (CH₂) adjacent to the pyridine ring and the amide nitrogen are also deshielded and would be expected in the range of 3.5-4.5 ppm. The methyl protons (CH₃) of the acetamido group are typically found further upfield, around 1.8-2.2 ppm. The amide proton (NH) often appears as a broad signal, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.2 - 8.6 | Multiplet |

| Methylene-H (CH₂) | 4.0 - 4.5 | Doublet |

| Amide-H (NH) | 5.5 - 8.5 | Broad Singlet |

| Methyl-H (CH₃) | 1.9 - 2.2 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are also influenced by their electronic environment.

The carbon atoms of the pyridine ring typically resonate in the aromatic region of the spectrum, generally between 120 and 150 ppm. The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield, often in the range of 160-180 ppm. mdpi.com The methylene carbon (CH₂) would be expected to appear around 40-50 ppm, while the methyl carbon (CH₃) of the acetamido group would be found in the upfield region, typically between 20 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine-C | 120 - 150 |

| Carbonyl-C (C=O) | 168 - 172 |

| Methylene-C (CH₂) | 40 - 50 |

| Methyl-C (CH₃) | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions. oregonstate.edu

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. mdpi.comipb.pt These experiments provide a comprehensive and definitive structural elucidation of this compound.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. nih.govnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. mdpi.commdpi.com Functionals such as B3LYP, M06-2X, and ωB97XD are commonly employed for their accuracy in predicting proton and carbon chemical shifts. nih.govmdpi.com The choice of basis set, for instance, 6-311++G(2d,p) or cc-pVTZ, also influences the accuracy of the prediction. mdpi.com The general workflow for such a prediction involves:

Conformational Search: Identifying the lowest energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set. nih.gov

NMR Calculation: Calculating the isotropic shielding constants for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Chemical Shift Calculation: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.

Recent advancements in machine learning (ML) and graph neural networks (GNNs) have also shown great promise in accurately predicting ¹H NMR chemical shifts with mean absolute errors (MAE) often less than 0.10 ppm. nih.gov These methods are trained on large datasets of experimental NMR spectra and can provide rapid and accurate predictions from a chemical structure. sourceforge.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and based on typical chemical shift ranges for similar structural motifs. Actual computational results would vary based on the level of theory used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | 8.5 - 8.7 | 148 - 150 |

| Pyridine-H4 | 7.6 - 7.8 | 135 - 137 |

| Pyridine-H5 | 7.2 - 7.4 | 123 - 125 |

| Pyridine-H6 | 8.4 - 8.6 | 147 - 149 |

| CH₂ | 4.4 - 4.6 | 42 - 44 |

| NH | 8.0 - 8.3 | - |

| C=O | - | 169 - 171 |

| CH₃ | 1.9 - 2.1 | 22 - 24 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com For a compound like this compound, a reversed-phase LC method would typically be employed for separation. The subsequent analysis by mass spectrometry, often using electrospray ionization (ESI), provides information on the molecular ion and its fragments. nih.govunich.it

In positive ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the pyridine nitrogen, to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. nih.gov The fragmentation patterns are predictable based on the structure of the molecule. miamioh.edu Common fragmentation pathways for protonated this compound would likely involve cleavage of the amide bond and bonds adjacent to the pyridine ring.

Table 2: Predicted m/z Values for this compound and its Fragments in LC-MS Note: This data is predictive based on the chemical structure.

| Species | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 151.0866 | Protonated molecular ion |

| [M+Na]⁺ | 173.0685 | Sodium adduct |

| Fragment 1 | 108.0655 | Loss of acetamide group (CH₃CONH) |

| Fragment 2 | 93.0573 | Pyridin-3-ylmethyl cation |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its optical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the pyridine ring. researchgate.netsielc.com The pyridine moiety typically exhibits strong absorption bands below 300 nm. The presence of the acetamidomethyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine. uu.nlrsc.org The solvent can also influence the position of the absorption bands. mejast.com

Table 3: Expected UV-Vis Absorption Maxima for this compound Note: This data is an estimation based on the pyridine chromophore.

| Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π → π | ~250 - 260 |

| n → π | ~270 - 280 (often a shoulder) |

For instance, complexes with transition metals like platinum(II) or iridium(III) can exhibit phosphorescence, often arising from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The energy of the emission can be tuned by modifying the substituents on the pyridine ring. The acetamidomethyl group, as a substituent, could influence the electronic properties of the pyridine ring and thus the resulting luminescence of its metal complexes. researchgate.net The study of these emission properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Acetamidomethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied due to its favorable balance between computational cost and accuracy.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For a molecule like 3-(Acetamidomethyl)pyridine, this would typically be performed using a functional such as B3LYP with a basis set like 6-31G(d,p). The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 | |

| C-CH₂ | ~1.51 | |

| CH₂-N | ~1.46 | |

| N-C=O | ~1.36 | |

| C=O | ~1.23 | |

| C-CH₃ | ~1.52 | |

| Bond Angle (°) | C-N-C (pyridine ring) | ~117.0 |

| C-C-N (pyridine ring) | ~123.5 | |

| C-CH₂-N | ~112.0 | |

| CH₂-N-C=O | ~122.0 | |

| Dihedral Angle (°) | C-C-CH₂-N | ~90.0 |

Note: These are typical values for similar molecular fragments and are for illustrative purposes only.

Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed. These calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Calculated Vibrational Wavenumbers and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1450 | CH₂ scissoring |

| ~1370 | CH₃ symmetric bend |

| ~1030 | Pyridine (B92270) ring breathing |

Note: These are characteristic frequency ranges for the specified functional groups and are for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. arxiv.org A smaller gap suggests that the molecule is more reactive. arxiv.org

Table 3: Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

Note: These values are representative for similar aromatic amide compounds.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. nih.govnih.gov The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It helps in predicting how the molecule will interact with other charged species. Red regions on the MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (e) |

|---|---|

| N (pyridine) | ~ -0.60 |

| O (carbonyl) | ~ -0.55 |

| N (amide) | ~ -0.75 |

| C (carbonyl) | ~ +0.70 |

| H (amide N-H) | ~ +0.35 |

Note: These charge distributions are typical for pyridine and amide functionalities.

Quantum Chemical Methods for Reactivity Prediction

Beyond DFT, other quantum chemical methods can be employed to predict the reactivity and other properties of molecules.

Table 5: Illustrative Calculated Electric Dipole Moment and First Hyperpolarizability of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~ 3.5 Debye |

| First Hyperpolarizability (β₀) | ~ 2.0 x 10⁻³⁰ esu |

Note: These values are estimates based on similar molecular structures.

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational landscape. nih.govresearchgate.net This technique models the atomic interactions within a molecule and with its surrounding environment, allowing researchers to observe how the molecule moves, flexes, and changes shape. For a molecule such as this compound, MD simulations can elucidate the preferred three-dimensional arrangements (conformers) and the energetic barriers between them.

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over a set period, typically from nanoseconds to microseconds. researchgate.net

Analysis of the MD trajectory for this compound would focus on key dihedral angles, such as the rotation around the C-N bond of the acetamido group and the C-C bond connecting the methyl group to the pyridine ring. By plotting the potential energy as a function of these rotational angles, a Ramachandran-like plot can be generated to identify low-energy, stable conformations and higher-energy transition states. mdpi.com These simulations reveal the flexibility of the acetamidomethyl side chain and its orientation relative to the pyridine ring, which is crucial for understanding how the molecule might interact with a biological target. nih.gov The conformational preferences observed can significantly influence the molecule's binding affinity and selectivity. mdpi.com

In Silico Screening and Drug Discovery Applications (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interaction. nih.govmdpi.com

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The structure of the receptor is often obtained from crystallographic databases like the Protein Data Bank (PDB). A binding site or "active site" on the receptor is then defined. Docking algorithms systematically sample a large number of possible conformations and orientations of the ligand within this binding site. nih.gov

Each of these poses is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. The results of a docking study can reveal crucial details about the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the receptor's active site. mdpi.com For this compound, docking could be used to assess its potential as an inhibitor for various enzymes where pyridine-containing molecules have shown activity.

The following table illustrates hypothetical docking results for this compound against several classes of biological targets, demonstrating the type of data generated in such studies.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.2 | Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -6.8 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| α-Amylase | 4W93 | -6.5 | Asp197, Trp59 | Hydrogen Bond, Pi-Cation |

| hERG Potassium Channel (Model) | N/A | -5.1 | Tyr652, Ser660 | Hydrophobic, Pi-Cation |

Note: The data presented are hypothetical to illustrate the output of a molecular docking study and are not based on experimental results for this compound.

Predictive modeling uses computational algorithms to estimate the pharmacokinetic and toxicological properties of a molecule based on its structure. These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial in early-stage drug discovery to filter out compounds with unfavorable properties before committing to costly synthesis and experimental testing. nih.govnih.govmdpi.com

Blood-Brain Barrier (BBB) Crossing and CNS Penetration: A significant challenge for drugs targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier. mdpi.com The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that calculates a desirability score (from 0 to 6) based on six key physicochemical properties. nih.govresearchgate.net A higher score (typically ≥ 4.0) indicates a higher probability of favorable CNS disposition. chembridge.com The properties for this compound are calculated and scored below based on the CNS MPO methodology.

| Physicochemical Property | Value for this compound | Desirability Score (0-1) |

| Molecular Weight (MW) | 150.18 g/mol | 1.0 |

| Calculated LogP (ClogP) | 0.4 | 1.0 |

| Calculated LogD at pH 7.4 (ClogD) | 0.4 | 1.0 |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | 1.0 |

| Hydrogen Bond Donors (HBD) | 1 | 1.0 |

| Base pKa | ~4.5 (estimated for pyridine moiety) | 0.8 |

| Total CNS MPO Score | 5.8 |

Note: Physicochemical properties obtained or calculated from PubChem data and established MPO scoring functions. The high predicted CNS MPO score suggests that this compound has a favorable profile for crossing the blood-brain barrier.

Cardiotoxicity: A major safety concern in drug development is cardiotoxicity, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov In silico models are used to predict a compound's potential to inhibit the hERG channel. These models analyze structural features and physicochemical properties known to be associated with hERG liability, such as high lipophilicity and the presence of a basic nitrogen atom. nih.govnih.gov While this compound contains a basic pyridine nitrogen, its relatively low molecular weight and low lipophilicity (ClogP ~0.4) would generally classify it as having a lower risk for significant hERG inhibition compared to larger, more lipophilic compounds. researchgate.net

Summary of Predicted ADMET Properties: Various computational platforms can predict a wide range of ADMET properties. The table below provides a summary of likely predictions for this compound based on its structure and general predictive models.

| ADMET Parameter | Predicted Property | Rationale/Implication |

| Absorption | High Human Intestinal Absorption | Low molecular weight and moderate polarity are favorable for absorption. |

| Distribution | High CNS Penetration | High CNS MPO score (5.8) suggests good BBB permeability. chembridge.com |

| Low Plasma Protein Binding | Lower lipophilicity generally correlates with lower binding to plasma proteins like albumin. | |

| Metabolism | Likely Substrate for CYP Enzymes | Pyridine rings are known to undergo metabolism by Cytochrome P450 enzymes. |

| Excretion | Renal Excretion | As a small, water-soluble molecule, it is likely to be cleared by the kidneys. |

| Toxicity | Low hERG Inhibition Risk | Low lipophilicity and molecular weight reduce the likelihood of potent hERG blockade. nih.gov |

| Non-mutagenic | The structure lacks common structural alerts for mutagenicity (Ames test). |

Structure Activity Relationships Sar and Mechanisms of Action in Biological Systems

Design Principles for Modifying the 3-(Acetamidomethyl)pyridine Scaffold

The design of new therapeutic agents based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles. Modifications are strategically made to enhance potency, selectivity, and pharmacokinetic properties. A key principle involves the substitution on the pyridine (B92270) ring. The introduction of various functional groups can significantly alter the molecule's interaction with its biological target. nih.gov For instance, in the development of antiproliferative agents, the number and position of methoxy (B1213986) (O-CH3) groups on a related pyridine scaffold were found to directly correlate with increased activity. nih.gov

Another design strategy focuses on modifying the acetamido side chain. Altering this part of the molecule can influence its binding mode and efficacy. For example, replacing the side chain with different heterocyclic rings or functional groups can lead to derivatives with tailored biological profiles. nih.gov Structure-based drug design, utilizing X-ray crystallography of target-ligand complexes, provides atomic-level insights that guide these modifications to optimize interactions within the binding pocket of a target enzyme or receptor. nih.govmdpi.com This approach has been instrumental in developing potent inhibitors for various targets by ensuring that new derivatives fit precisely into the active site. mdpi.com

Antimicrobial Activity and Related SAR Studies

The pyridine nucleus is a cornerstone in the development of antimicrobial agents, with derivatives showing broad-spectrum activity against bacteria, fungi, and viruses. mdpi.comnih.govresearchgate.net

Antibacterial Efficacy and Mechanism of Action against Bacterial Targets

Derivatives of the this compound scaffold have demonstrated significant potential as antibacterial agents, acting through various mechanisms to inhibit bacterial growth.

DNA Gyrase Inhibition : Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. mdpi.com A number of pyridine derivatives have been designed as potent inhibitors of this enzyme. nih.gov Specifically, a series of pyridine-3-carboxamide-6-yl-ureas were developed as inhibitors of the ATPase sub-unit of DNA gyrase (GyrB). nih.govwhiterose.ac.uk Structure-based design led to compounds with excellent enzyme inhibitory activity, which translated into potent antibacterial efficacy against Gram-positive bacteria. nih.gov The SAR studies indicated that the specific substitutions on the urea (B33335) and carboxamide portions of the molecule were critical for high-potency inhibition.

Cell Wall Synthesis Inhibition : The bacterial cell wall is an essential structure, and its biosynthesis pathway is a prime target for antibiotics. mdpi.comdntb.gov.ua While direct studies on this compound are limited, related pyridine-containing structures have been incorporated into molecules that disrupt this process. For instance, some synthetic compounds are designed to inhibit the Mur enzymes (MurA-MurD), which are involved in the early cytoplasmic steps of peptidoglycan synthesis. researchgate.net The principle involves creating molecules that mimic the natural substrates of these enzymes, thereby blocking the pathway and preventing the formation of a viable cell wall. ucl.ac.be

Protein Synthesis Inhibition : The bacterial ribosome is a major target for many classes of antibiotics. medchemexpress.cnnih.gov Derivatives containing the 3-pyridyl moiety have been shown to inhibit bacterial protein synthesis. A notable example is the class of 3-(pyridine-3-yl)-2-oxazolidinones, which are analogs of the antibiotic linezolid. nih.gov These compounds act on the 50S ribosomal subunit to prevent the formation of the initiation complex, a crucial first step in protein synthesis. nih.gov SAR studies on these derivatives revealed that modifications to the amide side chain significantly impact their antibacterial activity, with certain substitutions leading to potent inhibition of multidrug-resistant Gram-positive bacteria like MRSA. nih.gov

Membrane Integrity Disruption : Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that in addition to inhibiting protein synthesis, they can cause significant morphological changes to bacteria. nih.gov Scanning electron microscopy revealed that treated bacteria had deformed cell walls and showed signs of membrane melting, suggesting that these compounds may have a multi-target mechanism that includes compromising the bacterial membrane. nih.gov

| Derivative Class | Bacterial Target | Mechanism of Action | Key SAR Findings |

| Pyridine-3-carboxamide-6-yl-ureas | DNA Gyrase (GyrB) | Inhibition of ATPase activity | Substitutions on the urea and carboxamide moieties are critical for potency. nih.govwhiterose.ac.uk |

| 3-(Pyridine-3-yl)-2-oxazolidinones | 50S Ribosomal Subunit | Inhibition of protein synthesis initiation | Modifications on the amide side chain influence antibacterial activity. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Cell Wall / Membrane | Disruption of membrane integrity | Causes deformation and melting of the cell wall and membrane. nih.gov |

Antifungal Properties and Cellular Targets

Pyridine derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that certain compounds containing the pyridine scaffold exhibit significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. SAR studies indicate that the nature and position of substituents on the pyridine ring are crucial for antifungal potency. For example, compounds featuring specific halogen or azetidinone substitutions have shown enhanced activity against a range of fungal strains. nih.gov

Antiviral Potential and Replication Cycle Interference

The pyridine scaffold is present in molecules with demonstrated antiviral activity against a wide array of viruses, including HIV, Hepatitis C Virus (HCV), and coronaviruses. researchgate.netnih.govmdpi.com The mechanism of action often involves the inhibition of key viral enzymes necessary for replication. For instance, some pyridine derivatives have been designed to inhibit viral proteases, which are essential for processing viral polyproteins into their functional forms. mdpi.com Other derivatives interfere with viral entry or the replication of viral genetic material. mdpi.com Molecular docking studies have been used to predict how these compounds bind to viral targets, such as the main protease (3CLpro) of SARS-CoV-2, guiding the design of more potent inhibitors. nih.govmdpi.com

Anti-inflammatory Properties and Mechanistic Insights

Derivatives of pyridine have been explored for their anti-inflammatory effects. mdpi.comnih.gov One proposed mechanism for certain 3-hydroxy-pyridine-4-one derivatives is their ability to chelate iron. nih.govnih.gov Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are iron-dependent, sequestering iron can inhibit their activity and reduce the production of pro-inflammatory mediators. nih.gov Other pyridine-containing compounds have been shown to modulate the immune response by affecting cytokine production. For example, some pyrrole-pyridine derivatives reduce inflammation by suppressing the production of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1. mdpi.com These findings suggest that the this compound scaffold can be modified to create agents that target different pathways in the inflammatory cascade.

| Derivative Class | Proposed Anti-inflammatory Mechanism | Key Research Findings |

| 3-Hydroxy-pyridine-4-ones | Iron Chelation | Inhibits iron-dependent enzymes like COX and lipoxygenase. nih.govnih.gov |

| Pyrrole-pyridine derivatives | Cytokine Modulation | Suppresses TNF-α and upregulates TGF-β1. mdpi.com |

Antidiabetic Activity and Enzyme Inhibition Pathways

The pyridine scaffold is a promising framework for the development of novel antidiabetic agents. nih.gov A primary strategy involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates into glucose. jchemrev.comresearchgate.net By inhibiting these enzymes, pyridine derivatives can slow the absorption of glucose and lower post-meal blood sugar levels. mdpi.com SAR studies on pyrazolo[3,4-b]pyridine derivatives have identified several compounds with potent inhibitory activity against α-amylase, significantly more effective than the standard drug acarbose. mdpi.com The inhibitory activity is highly dependent on the specific aryl substitutions on the pyridine core, as confirmed by both in vitro assays and in silico molecular docking studies. mdpi.com

Anticancer Activity and Molecular Targets

Derivatives of 3-aminomethyl pyridine, a compound closely related to this compound, have been investigated for their potential as anticancer agents. Research has focused on synthesizing and evaluating the cytotoxic effects of these compounds against various cancer cell lines.

One area of investigation involves the synthesis of chalcone (B49325) derivatives of 3-aminomethyl pyridine. nih.gov In a particular study, a series of these chalcone derivatives (compounds 11a-j) were synthesized and screened for their in vitro anticancer activity. nih.gov Many of these compounds demonstrated significant antimitotic activity against the A549 lung cancer cell line, with some showing better performance than the standard chemotherapeutic agent fluorouracil. nih.gov Specifically, compounds 11g and 11i were highlighted for their potent activity against cancer cell lines in MTT assays. nih.gov Further investigation into their mechanism of action revealed that these compounds could bind to CT-DNA. nih.gov Compound 11i showed particularly remarkable antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.0067 ± 0.0002 μM. nih.gov Studies using MTT, LDH, and EtBr/AO assays indicated that compound 11i induces apoptosis in cancerous cells. nih.gov

In another study, amide derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their anticancer properties. researchgate.net Compounds 2a and 2b exhibited IC50 values of 0.2129 µM and 1.186 µM, respectively, against the A549 lung cancer cell line. researchgate.net Furthermore, compounds 2c , 2d , and 5a demonstrated promising anticancer activity against MOLT3 leukemia cancer cell lines, with IC50 values of 0.51µM, 0.14 µM, and 0.73 µM, respectively. researchgate.net

These findings suggest that the 3-aminomethyl pyridine scaffold is a promising starting point for the development of novel anticancer agents. The primary molecular target identified for the chalcone derivatives is DNA, with their binding leading to the induction of apoptosis. nih.gov

Table 1: Cytotoxic Activity of 3-Aminomethyl Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 11i | MCF-7 (Breast) | 0.0067 ± 0.0002 |

| 2a | A549 (Lung) | 0.2129 |

| 2b | A549 (Lung) | 1.186 |

| 2c | MOLT3 (Leukemia) | 0.51 |

| 2d | MOLT3 (Leukemia) | 0.14 |

| 5a | MOLT3 (Leukemia) | 0.73 |

Inhibition of Biofilm Formation and Studies on Drug Resistance Development

The ability of microorganisms to form biofilms is a significant factor in their resistance to antimicrobial agents. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to this compound, has shown promising results in inhibiting biofilm formation.